tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate
Overview
Description
tert-Butyl N-(3-ethylpent-1-yn-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, an ethylpentynyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method is the palladium-catalyzed cross-coupling reaction. In this reaction, tert-butyl carbamate is reacted with an alkyne in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-ethylpent-1-yn-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its ability to protect amine groups allows for selective reactions in multi-step synthesis processes.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
Benzyl carbamate: Another carbamate protecting group that can be removed by catalytic hydrogenation.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of an ethylpentynyl group.
Uniqueness: tert-Butyl N-(3-ethylpent-1-yn-3-yl)carbamate is unique due to the presence of the ethylpentynyl group, which provides additional steric and electronic properties. This can influence its reactivity and the conditions required for its removal.
Properties
IUPAC Name |
tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-7-12(8-2,9-3)13-10(14)15-11(4,5)6/h1H,8-9H2,2-6H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINCVBUYCKBMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200999 | |
Record name | 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-78-6 | |
Record name | 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837392-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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